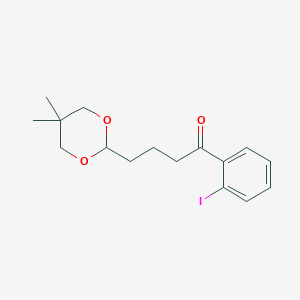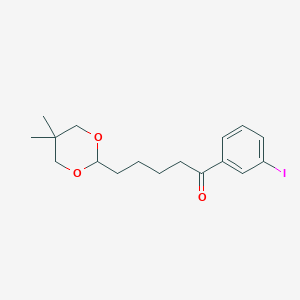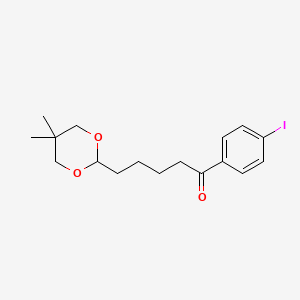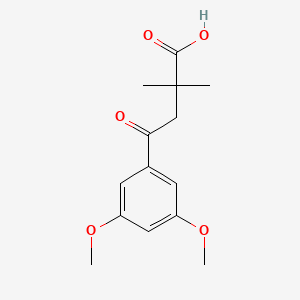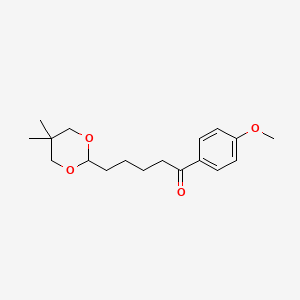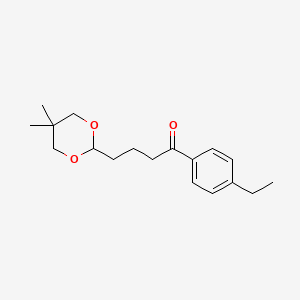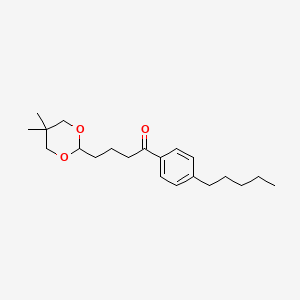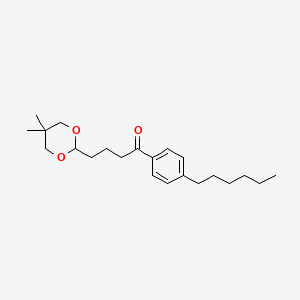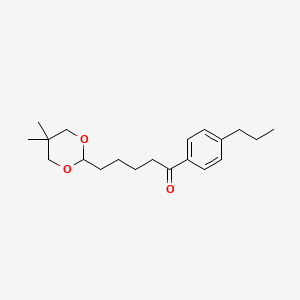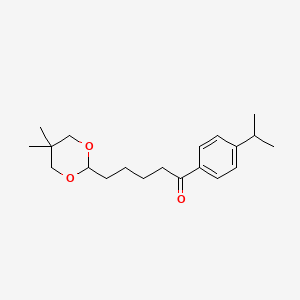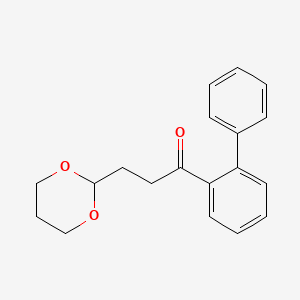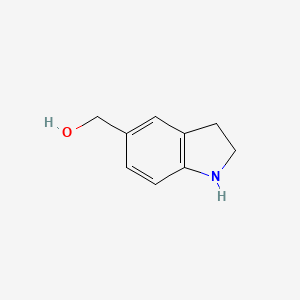
Indolin-5-ylmethanol
Übersicht
Beschreibung
Indolin-5-ylmethanol is a chemical compound belonging to the indole family, characterized by a fused benzene and pyrrole ring structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of a hydroxymethyl group at the 5-position of the indoline ring imparts unique chemical properties to this molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Indolin-5-ylmethanol can be synthesized through several methods:
Reduction of Indole Derivatives: One common method involves the reduction of indole derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride. This process typically requires mild reaction conditions and yields high purity products.
Intramolecular Diels-Alder Synthesis: Another approach is the intramolecular Diels-Alder reaction, which involves the cyclization of suitable precursors under thermal or catalytic conditions.
Catalytic Hydrogenation: Catalytic hydrogenation of indole derivatives in the presence of palladium or platinum catalysts can also yield this compound.
Industrial Production Methods: Industrial production of this compound often employs large-scale catalytic hydrogenation processes due to their efficiency and scalability. The use of continuous flow reactors and advanced catalytic systems ensures high yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common, where the hydroxymethyl group can be replaced by other functional groups using reagents such as halogens or sulfonyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Indolin-5-carboxaldehyde or indolin-5-carboxylic acid.
Reduction: Indolin-5-ylmethylamine.
Substitution: Various substituted this compound derivatives.
Wissenschaftliche Forschungsanwendungen
Indolin-5-ylmethanol has diverse applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including anti-cancer and anti-inflammatory agents.
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Biological Studies: Investigated for its potential role in modulating biological pathways and as a probe in biochemical assays.
Industrial Applications: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of indolin-5-ylmethanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can interact with enzymes and receptors involved in various biological processes, such as kinases and G-protein coupled receptors.
Pathways Involved: The compound may modulate signaling pathways related to cell proliferation, apoptosis, and inflammation, making it a valuable tool in drug discovery and development.
Vergleich Mit ähnlichen Verbindungen
Indolin-5-ylmethanol can be compared with other similar compounds to highlight its uniqueness:
Indole-3-carbinol: Both compounds share a similar indole backbone, but indole-3-carbinol has a hydroxymethyl group at the 3-position, leading to different biological activities.
Indole-5-carboxaldehyde: This compound has an aldehyde group at the 5-position instead of a hydroxymethyl group, resulting in distinct chemical reactivity and applications.
Indoline-2-carboxylic acid: The carboxylic acid group at the 2-position in this compound differentiates it from this compound in terms of acidity and potential for forming amide bonds.
Eigenschaften
IUPAC Name |
2,3-dihydro-1H-indol-5-ylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c11-6-7-1-2-9-8(5-7)3-4-10-9/h1-2,5,10-11H,3-4,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZEBWUHOCSNDLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=C(C=C2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2-Dimethyl-4-[2-(ethylthio)phenyl]-4-oxobutyric acid](/img/structure/B3025154.png)
![2,2-Dimethyl-4-[3,4-(ethylenedioxy)phenyl]-4-oxobutyric acid](/img/structure/B3025155.png)
